molecular formula C16H25BN2O3 B6334414 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol CAS No. 1251948-86-3

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol

Cat. No.: B6334414
CAS No.: 1251948-86-3
M. Wt: 304.2 g/mol
InChI Key: CVRYQXAICIPVAN-UHFFFAOYSA-N
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Description

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Boronic acids and their esters are known to be highly considered compounds for the design of new drugs and drug delivery devices .

Mode of Action

Boronic acids and their esters are known to participate in suzuki-miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In general, boronic acids and their esters are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling, which can lead to the formation of complex organic structures .

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The ability of boronic acids and their esters to form carbon-carbon bonds via suzuki-miyaura coupling can lead to the synthesis of complex organic structures, which can have various biological effects depending on the specific structures formed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters . Therefore, the physiological environment in which this compound is present can impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine and piperidine moieties. One common method involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with a pyridine derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolane ring to simpler boron-containing compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions include boronic acids, reduced boron compounds, and substituted pyridine derivatives.

Scientific Research Applications

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.

    Biology: The compound is investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(18-11-12)19-9-7-13(20)8-10-19/h5-6,11,13,20H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRYQXAICIPVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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